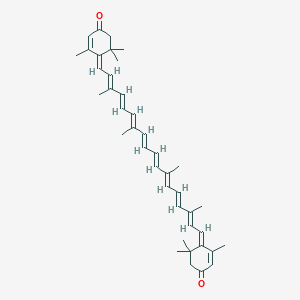

Rhodoxanthin

説明

This compound has been reported in Nephrolepis cordifolia, Equisetum arvense, and other organisms with data available.

RN given refers to (all-trans)-isome

特性

IUPAC Name |

(4E)-3,5,5-trimethyl-4-[(2E,4E,6E,8E,10E,12E,14E,16E,18E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)octadeca-2,4,6,8,10,12,14,16-octaenylidene]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26H,27-28H2,1-10H3/b15-11+,16-12+,19-13+,20-14+,29-17+,30-18+,31-21+,32-22+,37-23-,38-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXMLZQUDPCJPL-ZDHAIZATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1=CC=C(C)C=CC=C(C)C=CC=CC(=CC=CC(=CC=C2C(=CC(=O)CC2(C)C)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CC(=O)CC(/C1=C\C=C(\C=C\C=C(\C=C\C=C\C(=C\C=C\C(=C\C=C\2/C(CC(=O)C=C2C)(C)C)\C)\C)/C)/C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017050 | |

| Record name | Rhodoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-30-3 | |

| Record name | Rhodoxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHODOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V984ID9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Vibrant Presence of Rhodoxanthin in the Avian World: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of rhodoxanthin, a distinctive retro-carotenoid, within various avian species. It provides a comprehensive overview of the current scientific understanding of its distribution, dietary sources, proposed metabolic pathways, and the analytical methods used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of ornithology, biochemistry, and pharmacology, as well as for professionals involved in drug development who may be interested in the unique properties of this natural pigment.

Natural Occurrence and Distribution of this compound in Avian Species

This compound, a xanthophyll pigment with a characteristic purple-red hue, is found in the plumage of a select number of bird species across different families. Its presence is a notable exception to the more common C4-ketocarotenoids, such as astaxanthin and canthaxanthin, that are responsible for red feather coloration in many birds.[1]

The accumulation of this compound has been primarily documented in the following avian families:

-

Columbidae (Pigeons and Doves): Several species of fruit doves, particularly within the genus Ptilinopus, are known to exhibit vibrant plumage colors due to the presence of this compound.[2][3][4]

-

Cotingidae (Cotingas): The red cotingas of the genus Phoenicircus are another prominent example of birds that utilize this compound for their striking red plumage.[2][3][4]

-

Pipridae (Manakins): A study on 15 species of Neotropical manakins revealed the widespread presence of this compound in their colorful feathers.[5] Notably, the Pin-tailed Manakin (Ilicura militaris) has been a subject of research regarding the endogenous production of this pigment.[5][6]

The coloration produced by this compound in these birds can range from brilliant red to magenta and purple, depending on its concentration and interaction with the feather microstructure.[2][3][4]

Dietary Sources and Endogenous Synthesis

The presence of this compound in avian plumage can be attributed to two primary sources: direct dietary intake and endogenous metabolic conversion of dietary precursors.

Dietary Sources:

Birds can acquire this compound directly by consuming plant materials that contain this pigment. Documented dietary sources include:

-

Honeysuckle berries (Lonicera spp.): Berries of certain honeysuckle species are known to contain this compound.[7]

-

Yew arils (Taxus spp.): The fleshy red covering of yew seeds is another source of this compound.[7]

Endogenous Synthesis:

There is growing evidence to suggest that some avian species are capable of synthesizing this compound from other dietary carotenoids. The primary precursors are believed to be lutein and zeaxanthin, which are common yellow carotenoids found in a wide variety of plant-based foods.[7] The study of a color variant of the Pin-tailed Manakin, which lacked the ability to produce red pigmentation, provided strong evidence for the endogenous conversion of yellow dietary carotenoids into this compound.[6] A proposed intermediate in this metabolic pathway is a newly described carotenoid named piprixanthin.[6]

Quantitative Data on this compound in Avian Feathers

While the presence of this compound in various avian species is well-documented, there is a notable scarcity of published data on the absolute concentration of this pigment in feathers, typically measured in micrograms per gram (µg/g). Most studies focus on the relative abundance of different carotenoids. The table below summarizes the available data on the relative abundance of this compound in the feathers of several manakin species.

| Avian Species | Feather Color | This compound (% of Total Carotenoids) | Other Major Carotenoids | Reference |

| Ilicura militaris (Pin-tailed Manakin) | Red | 100 | - | [5] |

| Pipra filicauda (Wire-tailed Manakin) | Red | 100 | - | [5] |

| Lepidothrix coronata (Blue-crowned Manakin) | Red | 100 | - | [5] |

| Masius chrysopterus (Golden-winged Manakin) | Red-orange | 90 | Canary-xanthophyll B (10%) | [5] |

| Antilophia galeata (Helmeted Manakin) | Red | 100 | - | [5] |

Note: The data presented in this table represents the relative percentage of this compound out of the total carotenoids extracted from the feathers and not the absolute concentration. Further research is required to determine the absolute quantities of this compound in these and other avian species.

Experimental Protocols

Extraction of Carotenoids from Avian Feathers

This protocol provides a general method for the extraction of carotenoids, including this compound, from avian feathers.

Materials:

-

Feather sample (barbs or whole feathers)

-

Methanol

-

Hexane or tert-butyl methyl ether (MTBE)

-

Deionized water

-

Microcentrifuge tubes

-

Bead beater or tissue homogenizer

-

Zirconia or silica beads

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Sample Preparation: Carefully excise the colored portions of the feathers (barbs) and weigh them. Place the feather sample into a microcentrifuge tube.

-

Mechanical Disruption: Add a small volume of methanol and zirconia or silica beads to the tube. Homogenize the sample using a bead beater or tissue homogenizer until the feather structure is visibly disrupted.

-

Solvent Extraction: Add a larger volume of methanol to the homogenized sample and vortex thoroughly.

-

Phase Separation: Add hexane or MTBE and deionized water to the methanol extract. The typical ratio is 1:1:1 (methanol:hexane/MTBE:water). Vortex the mixture vigorously to ensure proper partitioning of the carotenoids into the non-polar (hexane/MTBE) layer.

-

Centrifugation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic phases.

-

Collection of Carotenoid Extract: Carefully collect the upper organic layer, which contains the carotenoids, and transfer it to a new tube.

-

Drying: Evaporate the solvent from the carotenoid extract using a rotary evaporator or a gentle stream of nitrogen.

-

Storage: Store the dried carotenoid extract under a nitrogen atmosphere at -20°C or lower, protected from light, until further analysis.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the identification and quantification of this compound from a feather extract using HPLC.

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

A C18 or C30 reverse-phase column is commonly used for carotenoid analysis.

Mobile Phase:

-

A gradient of solvents is typically used. A common mobile phase system involves a gradient of methanol, methyl-tert-butyl ether (MTBE), and water. The exact gradient program will depend on the specific column and the range of carotenoids being analyzed.

Procedure:

-

Sample Reconstitution: Reconstitute the dried carotenoid extract in a small, known volume of the initial mobile phase solvent.

-

Injection: Inject a known volume of the reconstituted sample onto the HPLC column.

-

Chromatographic Separation: Run the HPLC system with the appropriate gradient program to separate the different carotenoids in the extract.

-

Detection: Monitor the elution of the carotenoids using the PDA or UV-Vis detector at a wavelength appropriate for this compound (typically around 480-500 nm).

-

Identification: Identify the this compound peak based on its retention time and its characteristic absorption spectrum, which should be compared to a this compound standard.

-

Quantification: To determine the absolute concentration of this compound, a calibration curve must be generated using a certified this compound standard of known concentrations. The concentration of this compound in the sample can then be calculated by comparing its peak area to the calibration curve.

In-situ Analysis of this compound using Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that can be used to identify carotenoids directly in the feather without the need for extraction.

Instrumentation:

-

Raman spectrometer equipped with a laser (e.g., 514 nm or 785 nm).

-

Microscope for focusing the laser on the feather sample.

Procedure:

-

Sample Mounting: Mount the feather on a microscope slide.

-

Laser Focusing: Focus the laser onto the colored portion of a single feather barb.

-

Data Acquisition: Acquire the Raman spectrum. The characteristic peaks for carotenoids are typically found in the 1000-1600 cm⁻¹ region, corresponding to the C-C and C=C stretching vibrations of the polyene chain.

-

Spectral Analysis: Compare the obtained spectrum to a reference spectrum of this compound to confirm its presence. The specific peak positions and their relative intensities can provide a fingerprint for the identification of the carotenoid.

Metabolic and Signaling Pathways

The precise metabolic pathways for the endogenous synthesis of this compound in birds are still an active area of research. However, based on the identification of potential precursors and intermediates, a hypothetical pathway can be proposed.

Proposed Biosynthetic Pathway of this compound in Avian Species

The conversion of dietary yellow carotenoids, such as lutein and zeaxanthin, to the retro-carotenoid this compound likely involves a series of enzymatic reactions, including dehydrogenation, hydroxylation, and isomerization. While the specific enzymes in birds have not been definitively identified, the discovery of piprixanthin (6-hydroxy-ε,ε-carotene-3,3'-dione) in the Pin-tailed Manakin suggests a potential pathway.[6]

Below is a diagram illustrating a hypothetical metabolic pathway for the synthesis of this compound from lutein.

Experimental Workflow for Investigating Carotenoid Metabolism

Investigating the enzymatic conversion of carotenoids in birds can be approached through a combination of in vivo and in vitro methods. The following diagram outlines a general experimental workflow.

Signaling Pathways

The direct involvement of this compound in specific signaling pathways in avian species is not yet well understood. However, carotenoids, in general, are known to have significant physiological roles beyond pigmentation, including antioxidant activity and immune function. It is plausible that this compound, like other carotenoids, could influence cellular signaling pathways related to oxidative stress response and immune regulation.

Carotenoids can modulate the expression of various genes, and their antioxidant properties can affect signaling cascades that are sensitive to the cellular redox state. Further research is needed to elucidate the specific molecular interactions and signaling pathways that may be influenced by the presence of this compound in avian tissues.

Conclusion and Future Directions

This compound represents a fascinating and relatively rare example of avian coloration. While its distribution and dietary sources are becoming clearer, significant knowledge gaps remain. Future research should focus on:

-

Quantitative Analysis: There is a pressing need for studies that quantify the absolute concentrations of this compound in the feathers and other tissues of various avian species. This will allow for a more detailed understanding of the physiological investment in this form of coloration.

-

Metabolic Pathways: Elucidating the specific enzymatic steps and the genes encoding the enzymes responsible for the endogenous synthesis of this compound in birds is a key area for future investigation. Comparative genomics and transcriptomics of this compound-producing and non-producing species could provide valuable insights.

-

Physiological and Signaling Roles: Research into the potential antioxidant, immunomodulatory, and other physiological functions of this compound in birds is warranted. Understanding how this compound may influence cellular signaling pathways will provide a more complete picture of its biological significance.

This technical guide provides a solid foundation for researchers and professionals interested in the natural occurrence of this compound in avian species. The detailed protocols and the summary of the current state of knowledge are intended to facilitate further exploration into the biochemistry, physiology, and evolution of this unique and vibrant natural pigment.

References

- 1. bioone.org [bioone.org]

- 2. Enzymology of Vertebrate Carotenoid Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. prumlab.yale.edu [prumlab.yale.edu]

- 5. researchgate.net [researchgate.net]

- 6. Plumage carotenoids of the Pin-tailed Manakin (Ilicura militaris): evidence for the endogenous production of this compound from a colour variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Rhodoxanthin in Taxus baccata Arils: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the rhodoxanthin content in the arils of Taxus baccata (European Yew). It is intended for researchers, scientists, and professionals in drug development interested in the isolation, quantification, and biosynthetic origins of this unique ketocarotenoid. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biochemical and analytical pathways.

Quantitative Analysis of this compound and Other Carotenoids

The fleshy red aril of Taxus baccata is the only non-toxic part of the plant and is a rich source of carotenoids, with this compound being the most abundant.[1][2] Quantitative data from various studies are summarized below. It is important to note the variations in reported units and the specific cultivars of Taxus analyzed.

A study by Dumitraș et al. (2022) conducted a semi-quantitative analysis and found that this compound isomers constitute approximately 77% of the total carotenoid content in the fresh arils of Taxus baccata.[3] Another study reported a total carotenoid content of 95.68 µg/g on a dry matter basis for Taxus baccata arils.[1] Research on different Taxus cultivars has provided more specific concentrations in fresh weight.

| Taxus Species/Cultivar | Analyte | Concentration | Unit | Reference |

| Taxus baccata | Total Carotenoids | 95.68 | µg/g dry matter | [1] |

| Taxus baccata | This compound Isomers | ~77 | % of total carotenoids | [3] |

| Taxus cultivars | Total Carotenoids | 17.00 - 58.78 | µg/g fresh weight | [4] |

| Taxus × media 'Hicksii' | Total this compound | 51.33 ± 0.46 | µg/g fresh weight | [4] |

Experimental Protocols

Extraction of this compound from Taxus baccata Arils

This protocol is based on the methodology described by Dumitraș et al. (2022).

Objective: To extract total carotenoids, including this compound, from fresh Taxus baccata arils.

Materials and Reagents:

-

Fresh Taxus baccata arils

-

Methanol (MeOH)

-

Ethyl acetate

-

Petroleum ether

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

Anhydrous sodium sulfate

Procedure:

-

Weigh a known amount of fresh arils and homogenize them.

-

Extract the homogenized tissue with a solvent mixture of methanol:ethyl acetate:petroleum ether (1:1:1, v/v/v).

-

Perform the extraction process repeatedly until the plant material is colorless.

-

Combine the supernatants and centrifuge to remove any solid debris.

-

Wash the combined extract with distilled water in a separatory funnel to remove the methanol and other water-soluble impurities.

-

Collect the organic phase (petroleum ether and ethyl acetate layers) containing the carotenoids.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or a mobile phase component) for subsequent analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a proposed HPLC method for the quantification of this compound, synthesized from general procedures for carotenoid analysis.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used for carotenoid separation.

-

Mobile Phase: A gradient elution is often employed. For example, a binary gradient of (A) acetonitrile:water and (B) methanol:ethyl acetate. The specific gradient profile should be optimized to achieve good separation of this compound isomers from other carotenoids.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: this compound has a characteristic absorption spectrum. The main absorption maxima (λmax) for this compound isomers range from 478 to 502 nm.[3] A detection wavelength of approximately 480-500 nm is suitable.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared with a purified this compound standard of known concentration. In the absence of a commercial standard, semi-quantification can be performed by assuming the same extinction coefficient as a related carotenoid.

Visualization of Pathways and Workflows

Putative Biosynthetic Pathway of this compound

This compound is a retro-carotenoid, and its biosynthesis is believed to proceed from β-carotene through a series of oxidative steps. Research in honeysuckle has identified a variant β-carotene hydroxylase (BCH)-type enzyme, named Lonicera hydroxylase this compound synthase (LHRS), which catalyzes this multi-step conversion.[1][4][5] While the specific enzymes in Taxus baccata have not been fully elucidated, a similar pathway is proposed.

Caption: Putative biosynthetic pathway of this compound from β-carotene.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow from sample preparation to the final quantification of this compound in Taxus baccata arils.

Caption: Workflow for the extraction and analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical Characterization of Taxus baccata L. Aril with Emphasis on Evaluation of the Antiproliferative and Pro-Apoptotic Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical Characterization of Taxus baccata L. Aril with Emphasis on Evaluation of the Antiproliferative and Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Rhodoxanthin Supplementation: A Technical Guide to Potential Health Benefits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodoxanthin, a xanthophyll carotenoid with a distinctive purple hue, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Found in various plants such as Taxus baccata and Lonicera morrowii, this retro-carotenoid exhibits potent antioxidant and anti-tumor properties, with recent studies elucidating its mechanisms of action in oncology and gerontology.[1] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential health benefits, underlying signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this compound.

Introduction

This compound (4',5'-didehydro-4,5'-retro-β,β-carotene-3,3'-dione) is a naturally occurring xanthophyll pigment.[1] As a member of the atypical retro-carotenoid family, its unique molecular structure contributes to its distinct biological activities.[3] While research on this compound is not as extensive as that on other carotenoids like β-carotene or astaxanthin, emerging evidence suggests its potential in the prevention and treatment of various pathologies, primarily driven by its antioxidant and anti-proliferative capabilities.[3][4] This document synthesizes the available preclinical data on this compound supplementation, presenting quantitative findings, experimental protocols, and mechanistic insights to facilitate further investigation and development.

Antioxidant and Anti-aging Properties

This compound has demonstrated significant antioxidant and anti-aging effects in preclinical models. Its capacity to mitigate oxidative stress is a cornerstone of its potential health benefits.

In Vitro Antioxidant Activity

Studies on this compound extracted from Potamogeton crispus have demonstrated its free radical scavenging ability against 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), hydroxyl radicals, and superoxide anions.[4] While specific IC50 values for DPPH and ORAC assays are not yet consistently reported in the literature, the evidence points to a strong antioxidant capacity.[3]

In Vivo Anti-aging Effects in a Murine Model

A study utilizing a D-galactose-induced aging mouse model revealed that this compound supplementation significantly attenuates oxidative damage in both brain and liver tissues.[4] This was evidenced by a reduction in lipid peroxidation and an enhancement of endogenous antioxidant enzyme activities.[4]

Table 1: Effect of this compound on Antioxidant Enzyme Activities in D-galactose-Induced Aging Mice

| Enzyme | Optimal Dosage (80 mg/kg this compound) - % Restoration of Model Control Levels (Liver) | Optimal Dosage (80 mg/kg this compound) - % Restoration of Model Control Levels (Brain) |

| Catalase (CAT) | 84.3% | 61.36% |

| Superoxide Dismutase (SOD) | 66.7% | 4.2% |

| Glutathione Peroxidase (GPX) | 145% | 22.2% |

Data sourced from a study on D-galactose-induced aging mice.[4]

Signaling Pathways in Antioxidant Response

This compound's anti-aging effects are mediated through the modulation of key signaling pathways involved in the cellular stress response.

This compound has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a wide array of antioxidant and cytoprotective genes.

The study also demonstrated an upregulation of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway in both hepatic and cerebral tissues of aging mice treated with this compound.[4] The PI3K/Akt pathway is crucial for cell survival and has been shown to activate Nrf2.

Anti-Tumor Activity

This compound has demonstrated significant anti-tumor effects, particularly in preclinical models of malignant melanoma.

In Vivo Efficacy in a Murine Melanoma Model

In a 21-day study using female C57BL/6J mice subcutaneously inoculated with B16F10 melanoma cells, oral administration of this compound (7 mg/kg body weight) led to a significant reduction in tumor growth and weight.[5]

Table 2: Anti-Tumor Effects of this compound in B16F10 Murine Melanoma Model

| Parameter | % Reduction with this compound Supplementation |

| Tumor Growth | 42.18% |

| Tumor Weight | 15.74% |

Data from a 21-day study in C57BL/6J mice.[5]

Modulation of Cancer-Related Biomarkers

The anti-tumor activity of this compound is associated with the modulation of key biomarkers involved in tumor progression and DNA damage.

Table 3: Effect of this compound on Biomarkers in Melanoma-Bearing Mice

| Biomarker | Effect of this compound Supplementation |

| Epidermal Growth Factor (EGF) Activity | Reduced |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) Concentration | Reduced |

Qualitative effects observed in a murine melanoma model.[5]

Apoptosis Signaling

While direct studies on this compound's role in apoptosis are limited, the broader class of carotenoids is known to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. This typically involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases.

Potential for Eye and Skin Health

While direct clinical evidence for this compound's benefits in eye and skin health is currently lacking, the well-documented effects of other carotenoids provide a strong rationale for further investigation.

Eye Health

Carotenoids such as lutein and zeaxanthin are known to accumulate in the macula of the eye, where they filter harmful blue light and protect against oxidative stress, thereby reducing the risk of age-related macular degeneration (AMD).[6][7][8][9][10] Given this compound's antioxidant properties, its potential role in mitigating AMD and other ocular diseases warrants further research.

Skin Health

Dietary carotenoids are known to protect the skin against UV-induced damage by scavenging reactive oxygen species and reducing inflammation.[11][12][13][14] Some carotenoids have also been shown to enhance collagen synthesis.[15][16] this compound's antioxidant capacity suggests it may offer similar photoprotective and anti-aging benefits for the skin.

Experimental Protocols

In Vivo Murine Melanoma Model

-

Animal Model: Female C57BL/6J mice, 8-10 weeks old.

-

Cell Line: B16F10 murine malignant melanoma cells.

-

Tumor Induction: Subcutaneous inoculation of 1 x 10^6 B16F10 cells in phosphate-buffered saline (PBS) into the shaved flanks of the mice.

-

This compound Administration: Oral gavage of this compound at a dosage of 7 mg/kg body weight, dissolved in medium-chain triglyceride (MCT) oil, administered daily for 21 days.

-

Outcome Measures:

-

Tumor volume and weight measurement at the end of the study.

-

Plasma and tumor tissue collection for biomarker analysis.

-

Measurement of Epidermal Growth Factor (EGF)

EGF levels in plasma and tumor tissue homogenates can be quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for murine EGF, following the manufacturer's instructions.

Analysis of 8-hydroxy-2'-deoxyguanosine (8-OHdG)

8-OHdG, a marker of oxidative DNA damage, can be measured in tissue homogenates using competitive ELISA kits or by analytical methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Antioxidant Enzyme Assays

The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in plasma and tissue lysates can be determined using commercially available assay kits, which are typically based on spectrophotometric methods.

Conclusion and Future Directions

The existing body of preclinical research provides a strong foundation for the potential health benefits of this compound supplementation, particularly in the realms of anti-aging and oncology. Its demonstrated ability to modulate key signaling pathways such as Nrf2 and PI3K/Akt, coupled with its potent antioxidant and anti-tumor effects, positions this compound as a promising candidate for further drug development.

However, it is crucial to acknowledge the current gaps in the literature. Future research should focus on:

-

In vitro studies to precisely quantify this compound's antioxidant capacity (e.g., ORAC and DPPH IC50 values) and to elucidate its direct anti-inflammatory effects through assays such as COX and LOX inhibition.

-

Mechanistic studies to further delineate the specific signaling pathways modulated by this compound in apoptosis and NF-κB signaling in cancer cells.

-

Preclinical studies to provide direct evidence for the hypothesized benefits of this compound in eye and skin health.

-

Pharmacokinetic and toxicological studies to determine the bioavailability, metabolism, and safety profile of this compound.

-

Well-designed clinical trials to translate the promising preclinical findings into human applications.

Addressing these research priorities will be instrumental in fully realizing the therapeutic potential of this compound and its integration into clinical practice.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Systematic Review of Carotenoids in the Management of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Vitamins and Age-Related Macular Degeneration | Retinal Physician [retinalphysician.com]

- 9. Antioxidants in Age-Related Macular Degeneration: Lights and Shadows - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ophthalmologytimes.com [ophthalmologytimes.com]

- 11. Carotenoids for UV Skin Protection – Dr Janice Khoo [drjanicekhoo.com]

- 12. A Scoping Review on the Effects of Carotenoids and Flavonoids on Skin Damage Due to Ultraviolet Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Influences of Orally Taken Carotenoid-Rich Curly Kale Extract on Collagen I/Elastin Index of the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Rhodoxanthin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of rhodoxanthin, a distinctive retro-carotenoid known for its vibrant red-to-purple hue. Due to its unique molecular structure, featuring two carbonyl groups, this compound exhibits a more polar nature compared to many other common carotenoids.[1] This property significantly influences its solubility in organic solvents, a critical parameter for its extraction, purification, formulation, and application in research and drug development.

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides comparative data from other polar carotenoids to infer its likely behavior. Furthermore, it outlines a detailed experimental protocol for determining carotenoid solubility and presents logical workflows for solvent selection and analysis.

Understanding this compound's Molecular Profile

This compound is a ketolated retro-carotenoid, a structural classification that distinguishes it from more common carotenoids like β-carotene or lutein.[1] The presence of carbonyl functional groups is thought to contribute significantly to its antioxidant activity and imparts a polar nature to the molecule.[1] This polarity dictates that it will generally exhibit higher solubility in more polar organic solvents compared to non-polar hydrocarbons. Its color and spectroscopic properties, including its maximum absorption wavelength (λmax), are known to vary depending on the solvent environment, with values ranging from 487 nm in petroleum ether to 510 nm in chloroform.[1]

Comparative Solubility of Carotenoids

Direct, quantitative solubility data for this compound is scarce. However, by examining data for other xanthophylls (oxygenated carotenoids) like lutein and astaxanthin, which also possess polar functional groups, we can establish a reasonable framework for estimating this compound's behavior. Non-polar carotenoids like β-carotene are included for contrast.

The following table summarizes the solubility of selected carotenoids in common organic solvents. It is crucial to note that this data is presented for comparative purposes to guide solvent selection for this compound.

| Carotenoid | Solvent | Temperature | Solubility |

| Astaxanthin | Methanol | 35 °C | 0.02 mg/mL[2][3] |

| Ethanol | 35 °C | 0.02 mg/mL[2][3] | |

| Acetone | 35 °C | 0.35 mg/mL[2][3] | |

| Lutein | Hexane | Room Temp. | Least Soluble[4] |

| Tetrahydrofuran (THF) | Room Temp. | Most Soluble[4] | |

| β-Carotene | Methanol | Room Temp. | Least Soluble[4] |

| Acetonitrile | Room Temp. | Least Soluble[4] | |

| Tetrahydrofuran (THF) | Room Temp. | Most Soluble[4] |

Generally, polar xanthophylls like lutein show poor solubility in non-polar solvents such as hexane.[4] Conversely, non-polar carotenes like β-carotene are poorly soluble in polar solvents like methanol.[4] Given this compound's polar structure, its solubility profile is expected to more closely resemble that of astaxanthin and lutein, favoring polar organic solvents like acetone, ethanol, and tetrahydrofuran (THF) over non-polar solvents like hexane.

Experimental Protocol for Determining Carotenoid Solubility

A standardized method for determining the solubility of a carotenoid like this compound involves preparing a saturated solution and subsequently measuring the concentration of the dissolved compound. The following is a generalized protocol synthesized from standard laboratory practices for carotenoid analysis.[5][6]

1. Materials and Reagents:

-

This compound standard (high purity)

-

Selected organic solvents (e.g., HPLC grade acetone, ethanol, THF, hexane, chloroform)

-

Anhydrous sodium sulphate

-

Micro-spatula, analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Separation of Saturated Solution:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully pipette a precise volume of the clear supernatant (the saturated solution) and transfer it to a new vial.

-

-

Concentration Measurement (Spectrophotometric Method):

-

Dilute the saturated solution with a known volume of the same solvent in a volumetric flask to bring the absorbance within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at this compound's maximum absorption wavelength (λmax) for that specific solvent.[5]

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity coefficient of this compound in the solvent, b is the path length of the cuvette, and c is the concentration.

-

-

Concentration Measurement (HPLC Method):

-

Prepare a standard curve by injecting known concentrations of the this compound standard into the HPLC system.

-

Inject a known volume of the diluted saturated solution into the HPLC.

-

Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

-

Calculation of Solubility:

-

Using the determined concentration and the dilution factor, calculate the original concentration in the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualization of Workflows

The following diagrams illustrate key workflows relevant to the study of this compound solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. mdpi.com [mdpi.com]

Rhodoxanthin in Plant Physiology: A Technical Guide to its Core Functions and Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rhodoxanthin is a vibrant red, atypical retro-carotenoid pigment found sporadically across the plant kingdom. Unlike more common carotenoids, its unique chemical structure, characterized by a shifted system of conjugated double bonds, confers distinct physiological properties. This technical guide provides an in-depth examination of this compound's function in plant physiology, focusing on its biosynthesis, stress-induced accumulation, and its critical roles in photoprotection and antioxidant defense. We consolidate quantitative data on its accumulation, detail key experimental methodologies for its study, and present visual diagrams of its biosynthetic and functional pathways to serve as a comprehensive resource for researchers in plant science and natural product development.

Introduction

This compound (4′,5′-didehydro-4,5′-retro-β, β-carotene-3,3′-dione) is a purple-red xanthophyll pigment that, while not ubiquitous, plays a significant protective role in the plants in which it is found.[1][2] It is classified as a retro-carotenoid, meaning the alternating pattern of double and single bonds in its polyene chain is shifted relative to more common carotenoids like β-carotene.[3][4] This structural alteration results in increased conjugation, which modifies its light-absorbing properties and enhances its antioxidant capacity.[4][5]

This compound accumulation is most notably observed in plants subjected to high-light and low-temperature conditions, where the capacity for photosynthetic carbon fixation is outstripped by light energy absorption, leading to photo-oxidative stress.[6] It is found in the sun-stressed leaves of various conifers and angiosperms such as Aloe, as well as in specific tissues like the berries of Lonicera (honeysuckle) species and the arils of Taxus (yew) species.[3][6] Its primary functions are to act as a photoprotective "sunscreen" and a potent antioxidant, thereby safeguarding the photosynthetic machinery from damage.[1]

This guide synthesizes the current understanding of this compound's physiological roles, from its unique biosynthetic pathway to its function at the molecular level.

Biosynthesis of this compound

The biosynthesis of major plant carotenoids is well-established, proceeding from lycopene to either α- or β-carotene.[1] However, the pathway to retro-carotenoids like this compound remained elusive until recently. It is now understood that this compound originates from β-carotene through a multi-step enzymatic process.

The key enzyme responsible for this conversion is Lonicera hydroxylase this compound synthase (LHRS) , a variant of the β-carotene hydroxylase (BCH) family.[3][7] This integral membrane diiron enzyme catalyzes a series of distinct oxidation steps, converting β-carotene into this compound.[3][4] The discovery of LHRS was significant, as it revealed that a single, multifunctional enzyme is responsible for the hydroxylation, ketolation, desaturation, and double-bond rearrangements required for this complex transformation.[3][7] The proposed pathway demonstrates that the product of each catalytic cycle becomes the substrate for the next, culminating in the formation of this compound.[3]

Biosynthetic Pathway Diagram

The following diagram illustrates the conversion of β-carotene to this compound, highlighting the central role of the multifunctional LHRS enzyme.

Accumulation and Distribution in Plants

This compound accumulation is a targeted response to specific environmental cues, primarily photo-oxidative stress resulting from a combination of high light and other abiotic stressors like cold or drought.[6]

-

In Conifers and Evergreens: Many gymnosperms, such as western redcedar (Thuja plicata) and Cryptomeria japonica, exhibit seasonal reddening of their needles in winter.[1] This is due to the accumulation of this compound, which serves to protect the dormant photosynthetic apparatus from chronic photoinhibition.

-

In Succulents: Plants like Aloe vera accumulate this compound in their leaves in response to high sunlight and water stress, contributing to their stress tolerance.[6]

-

In Reproductive Tissues: High concentrations are found in the fleshy arils of yew (Taxus baccata) and the red berries of honeysuckle (Lonicera sp.), where its vibrant color likely serves as a visual attractant for seed-dispersing animals.[1][3]

Quantitative Data on this compound Accumulation

The synthesis of this compound is tightly regulated by environmental factors. The table below summarizes conditions reported to induce its accumulation.

| Plant Species | Tissue | Stress Condition(s) | Reported this compound Content/Observation | Reference(s) |

| Cryptomeria japonica | Needles | Low Temperature & High Light | Maximum content when daylight is 4.1–7.4 MJ m⁻² day⁻¹ and daily mean temp. is below 8.1°C. | [1] |

| Taxodium distichum | Needles | Low Temperature & High Light | Maximum content when daylight is 3.1–8.3 MJ m⁻² day⁻¹ and daily mean temp. is below 13.4°C. | [1] |

| Aloe vera | Leaves | High Light & Water Stress | Significant accumulation observed under stress; protects against phototoxic damage. | [6] |

| Thuja plicata (Western Redcedar) | Leaves | Winter (Low Temperature) | Accumulates in young trees and sun-exposed leaves, causing reddish-brown coloration. | [1] |

| Lonicera sp. (Honeysuckle) | Berries | Ripening | High levels accumulate during ripening. | [3] |

| Taxus sp. (Yew) | Arils | Ripening | High levels accumulate in mature arils. | [1][3] |

Core Physiological Functions

The unique structure of this compound underpins its two primary physiological functions: photoprotection and antioxidant defense.

Photoprotection: The "Sunscreen" Effect

Under conditions of excess light, when the rate of photosynthesis is limited (e.g., by low temperatures), the photosynthetic apparatus can be damaged by the over-absorption of energy. This compound functions as a vital photoprotectant by:

-

Absorbing Excess Light Energy: It strongly absorbs light in the blue-green region of the spectrum (approx. 440–550 nm). This absorbed energy would otherwise be transferred to chlorophyll, leading to the formation of destructive reactive oxygen species (ROS).[1]

-

Dissipating Energy: By absorbing these high-energy photons, this compound dissipates the excess energy safely as heat, preventing it from reaching the sensitive photosystems. This function reduces the overall light intensity reaching the chlorophyll molecules.

-

Shielding Chlorophyll: The accumulation of this compound in the outer layers of leaf tissues physically shields the chlorophyll underneath from excessive radiation.[6]

This photoprotective mechanism is crucial for the survival of evergreen plants during winter and for plants in high-light, arid environments.[6]

Antioxidant Activity

Abiotic stress inevitably leads to the production of ROS, such as singlet oxygen and superoxide radicals, which can cause oxidative damage to lipids, proteins, and DNA.[8][9] Carotenoids are well-known ROS scavengers, and this compound exhibits particularly strong antioxidant capacity, potentially greater than that of β-carotene.[5][10] Its extended conjugated double bond system allows it to efficiently quench singlet oxygen and scavenge free radicals, neutralizing their damaging effects.[5][11] This antioxidant function is complementary to its photoprotective role, as it helps to mitigate the oxidative damage that occurs when photoprotection is incomplete.

Proposed Signaling and Regulation

The accumulation of this compound is a highly regulated process initiated by stress perception. While the complete signaling cascade is still under investigation, evidence points to the involvement of the phytohormone abscisic acid (ABA), a key mediator of abiotic stress responses in plants.[12][13]

Stress signals, such as high UV-B radiation or cold, are perceived by the plant, leading to an increase in ABA levels.[12] ABA, in turn, likely activates a downstream transcriptional network that upregulates the expression of carotenoid biosynthetic genes, including the crucial LHRS gene, leading to the synthesis and accumulation of this compound. This pigment then confers enhanced stress tolerance.

Conceptual Signaling Pathway Diagram

The diagram below outlines the proposed logical flow from stress perception to the execution of this compound's protective functions.

Experimental Methodologies

The study of this compound requires specialized protocols due to its sensitivity to light, heat, and oxygen.[14][15]

Extraction and Quantification Protocol

This protocol provides a standard method for extracting and quantifying this compound from plant tissues.

-

Sample Preparation:

-

Harvest plant tissue (e.g., leaves, arils) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Lyophilize (freeze-dry) the tissue to remove water. Store the dried tissue at -80°C in the dark.

-

Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

All steps must be performed under dim light and on ice to prevent degradation.

-

To ~100 mg of powdered tissue in a microfuge tube, add 1 mL of a suitable organic solvent (e.g., acetone, or a chloroform:methanol mixture).[16][17]

-

Homogenize thoroughly using a probe sonicator or tissue homogenizer until the tissue is fully dispersed.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the debris.

-

Carefully transfer the supernatant containing the pigments to a new, amber-colored tube. Repeat the extraction on the pellet until the tissue appears colorless. Pool the supernatants.

-

-

Saponification (for chlorophyll-rich tissues):

-

To remove interfering chlorophylls, add 0.1 volumes of saturated methanolic potassium hydroxide (KOH) to the extract.[17]

-

Incubate in the dark at room temperature for 1-2 hours or overnight at 4°C.

-

Neutralize the reaction by adding an equal volume of water and partition the carotenoids into a non-polar solvent like hexane or diethyl ether. Collect the upper, colored phase.

-

-

Quantification by HPLC:

-

Dry the final extract under a gentle stream of nitrogen gas and resuspend in a known volume of an appropriate solvent for HPLC (e.g., methyl-t-butyl ether).[17]

-

Inject the sample into an HPLC system equipped with a C30 carotenoid column and a photodiode array (PDA) detector.[17]

-

Separate pigments using a gradient of solvents (e.g., methanol, MTBE).

-

Identify this compound based on its retention time and characteristic absorption spectrum (peaks around 480-550 nm) compared to an authentic standard.

-

Quantify the concentration by integrating the peak area and comparing it to a standard calibration curve.[18]

-

Experimental Workflow Diagram

Conclusion and Future Perspectives

This compound serves as a powerful and highly specialized photoprotectant and antioxidant in plants adapted to high-stress environments. Its synthesis via a unique, multifunctional enzyme from the common precursor β-carotene is a notable example of evolutionary metabolic adaptation. While its primary roles in plant physiology are increasingly understood, several areas warrant further investigation. Elucidating the complete signaling pathway from stress perception to gene activation will provide deeper insights into how plants regulate this protective mechanism.

For drug development professionals, the potent antioxidant properties of this compound are of significant interest.[5][19] Its ability to neutralize ROS suggests potential applications in mitigating oxidative stress-related conditions. Further research into its bioavailability, stability, and efficacy in biological systems could pave the way for its use as a high-value nutraceutical or therapeutic agent.[5][20] The development of sustainable biotechnological production systems, either in plants or microbial hosts, will be critical for exploring these applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound synthase from honeysuckle; a membrane diiron enzyme catalyzes the multistep conversation of β-carotene to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthase from honeysuckle; a membrane diiron enzyme catalyzes the multistep conversation of β-carotene to this compound (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Carotenoids as natural functional pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Carotenoid Accumulation in the Rhododendron chrysanthum Is Mediated by Abscisic Acid Production Driven by UV-B Stress [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. omicsonline.org [omicsonline.org]

- 16. preprints.org [preprints.org]

- 17. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Unveiling the Antiaging Power of this compound From Potamogeton crispus L. in D-Galactose-Induced Aging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Rhodoxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodoxanthin, a keto-carotenoid pigment, has demonstrated notable cytotoxic effects against murine melanoma cells while exhibiting protective properties in normal human keratinocytes. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, detailing its impact on cancer and non-cancerous cell lines. The document summarizes key quantitative data, outlines experimental methodologies for crucial assays, and proposes a putative signaling pathway for its cytotoxic action based on current understanding of carotenoid biochemistry. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring xanthophyll pigment found in various plants, including the arils of Taxus baccata[1]. Carotenoids, a class of compounds to which this compound belongs, are known for their diverse biological activities, including antioxidant and, paradoxically, pro-oxidant effects that can lead to apoptosis in cancer cells[1][2]. Recent preliminary studies have highlighted the selective cytotoxic potential of this compound, making it a compound of interest for further investigation in oncology. This document synthesizes the available preclinical data on the cytotoxicity of this compound.

In Vitro Cytotoxicity of this compound

Preliminary in vitro studies have focused on elucidating the cytotoxic effects of this compound on the B16F10 murine melanoma cell line and the non-cancerous HaCaT human keratinocyte cell line. The primary methods employed in these studies were the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability and the Annexin V-FITC assay for apoptosis detection.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound on B16F10 and HaCaT cells are summarized in the tables below.

Table 1: Effect of this compound on the Viability of B16F10 Murine Melanoma Cells (MTT Assay) [1]

| This compound Concentration (µmol/mL) | Cell Viability (%) |

| Control | 100 |

| C1 (0.18) | Significantly Reduced |

| C2 (0.13) | Significantly Reduced |

| C3 (0.077) | Significantly Reduced |

| C4 (0.04) | Significantly Reduced |

| C5 (0.025) | Significantly Reduced |

Note: The original source material indicated a statistically significant (p < 0.001) dose-dependent inhibitory effect but did not provide specific percentage values for each concentration in the MTT assay figure legend. The data is presented here to reflect the reported trend.

Table 2: Apoptosis Analysis of B16F10 Murine Melanoma Cells Treated with this compound (Annexin V-FITC Assay) [3]

| Treatment Group | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

| Control | 90.4 | - | - | - |

| C5 (0.025 µmol/mL this compound) | 17.4 | 46.4 | 34.2 | 2.1 |

Table 3: Effect of this compound on the Viability of HaCaT Human Keratinocytes (MTT Assay) [1]

| This compound Concentration (µmol/mL) | Cell Viability (%) |

| Control | 100 |

| C1 (0.18) | No Significant Change |

| C2 (0.13) | No Significant Change |

| C3 (0.077) | No Significant Change |

| C4 (0.04) | No Significant Change |

| C5 (0.025) | No Significant Change |

Note: The original source material indicated no statistically significant (p > 0.05) effect on HaCaT cell viability.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay

MTT Assay Experimental Workflow

Protocol Details:

-

Cell Seeding: Cells (e.g., B16F10 or HaCaT) are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

-

Formazan Formation: The plates are incubated for another 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

The Annexin V-FITC assay is used to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Workflow for Annexin V-FITC Assay

Annexin V-FITC Assay Experimental Workflow

Protocol Details:

-

Cell Treatment: Cells are treated with this compound for the desired time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

-

Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentages of viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Antitumor Activity of this compound

In addition to in vitro studies, the antitumor potential of this compound has been evaluated in a murine melanoma model.

Data Presentation

Table 4: In Vivo Antitumor Effects of this compound on B16F10 Melanoma in C57BL/6J Mice [4][5][6]

| Parameter | Result |

| Tumor Growth Reduction | 42.18% |

| Tumor Weight Reduction | 15.74% |

| Epidermal Growth Factor (EGF) Activity | Reduced |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) Concentration | Reduced |

Experimental Protocol

Animal Model: Female C57BL/6J mice are subcutaneously inoculated with B16F10 melanoma cells.

Treatment: Following tumor cell inoculation, mice are orally administered this compound daily for a specified period (e.g., 21 days)[4][6].

Endpoint Analysis:

-

Tumor volume and weight are measured at the end of the study.

-

Plasma and tissue samples are collected for the analysis of antioxidant enzyme activity (e.g., catalase, superoxide dismutase, glutathione peroxidase) and markers of oxidative stress (e.g., 8-OHdG) and growth factors (e.g., EGF)[4][5][6].

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

While the precise molecular mechanism of this compound-induced cytotoxicity is yet to be fully elucidated, based on the known pro-apoptotic activities of other carotenoids, a putative signaling pathway can be proposed[2][7]. It is hypothesized that in the high-ROS environment of cancer cells, this compound may act as a pro-oxidant, leading to a further increase in intracellular ROS levels. This oxidative stress can trigger the intrinsic pathway of apoptosis.

Proposed this compound-Induced Apoptosis Pathway

Proposed Signaling Pathway for this compound-Induced Apoptosis

Pathway Description:

-

ROS Generation: this compound enters the cancer cell and, in the pro-oxidant tumor microenvironment, contributes to an increase in reactive oxygen species (ROS).

-

Mitochondrial Stress and Bcl-2 Family Modulation: The elevated ROS levels induce mitochondrial membrane damage and modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax).

-

Cytochrome c Release: This disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm.

-

Caspase Activation Cascade: Cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion and Future Directions

The preliminary findings on the cytotoxicity of this compound are promising, indicating a selective anti-melanoma activity both in vitro and in vivo. The compound induces apoptosis in cancer cells while appearing to be non-toxic, and even protective, to normal keratinocytes.

Future research should focus on:

-

Determining the IC50 values of this compound in a broader panel of cancer cell lines.

-

Elucidating the precise molecular signaling pathways involved in this compound-induced apoptosis through transcriptomic and proteomic analyses.

-

Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

-

Conducting further preclinical in vivo studies to assess its efficacy and safety profile in different cancer models.

A deeper understanding of the mechanisms underlying the cytotoxic effects of this compound will be crucial for its potential development as a novel anticancer therapeutic.

References

- 1. Pro-oxidant Actions of Carotenoids in Triggering Apoptosis of Cancer Cells: A Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Tumor Growth and Modulation of Antioxidant Activity of this compound Isolated from Taxus baccata Aril against B16F10 Murine Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bcl-2 family proteins as regulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rhodoxanthin Extraction from Potamogeton crispus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potamogeton crispus, commonly known as curly-leaf pondweed, is a perennial aquatic plant recognized as a rich natural source of rhodoxanthin, a xanthophyll pigment with potent antioxidant properties.[1][2] this compound's unique chemical structure contributes to its vibrant red-orange color and its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from Potamogeton crispus.

Principle

The extraction of this compound from Potamogeton crispus is based on the principle of solid-liquid extraction using organic solvents. Due to their lipophilic nature, carotenoids like this compound are soluble in non-polar organic solvents.[3][4][5] This protocol outlines a multi-step process involving sample preparation, solvent extraction, purification via chromatography, and quantification by high-performance liquid chromatography (HPLC).

Materials and Reagents

-

Plant Material: Fresh or freeze-dried Potamogeton crispus leaves.

-

Solvents:

-

Acetone (ACS grade)

-

Petroleum ether or Hexane (ACS grade)

-

Methanol (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (deionized or HPLC grade)

-

-

Reagents for Saponification (Optional):

-

Methanolic potassium hydroxide (KOH) solution (e.g., 40%)[1]

-

-

Chromatography:

-

Standards:

-

This compound analytical standard

-

-

Other:

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to maximize extraction efficiency.

-

Collection and Washing: Collect fresh Potamogeton crispus plants. Wash thoroughly with distilled water to remove any debris, epiphytes, or salts.

-

Drying:

-

Freeze-drying (Lyophilization): For optimal preservation of pigments, freeze-dry the plant material. This method minimizes degradation caused by heat and enzymatic activity.

-

Air-drying: Alternatively, air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Note that this may lead to some pigment degradation.

-

-

Grinding: Grind the dried plant material into a fine powder using a blender or a mortar and pestle. A fine powder increases the surface area for solvent extraction. Store the powdered sample at -20°C in an airtight, dark container until extraction.

Extraction of this compound

This protocol utilizes a solvent extraction method. All steps should be performed under dim light to prevent photo-degradation of carotenoids.

-

Solvent Extraction:

-

Weigh approximately 5-10 g of the dried, powdered Potamogeton crispus sample.

-

Place the sample in a flask and add a solvent mixture of petroleum ether and acetone (e.g., in a 1:1 or 2:1 v/v ratio) at a solid-to-solvent ratio of 1:20 (w/v).

-

Macerate the mixture by stirring or sonicating for 30-60 minutes at room temperature.

-

-

Filtration and Re-extraction:

-

Filter the mixture through a Büchner funnel with filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction of the pigments.

-

Combine all the filtrates.

-

-

Phase Separation:

-

Transfer the combined filtrate to a separatory funnel.

-

Add an equal volume of distilled water to the extract. Shake gently to allow for phase separation. The upper, colored layer (petroleum ether) will contain the carotenoids, while the lower aqueous layer will contain acetone and other water-soluble compounds.

-

Discard the lower aqueous layer.

-

Wash the petroleum ether layer with distilled water two more times to remove any residual acetone.

-

-

Drying and Concentration:

-

Dry the petroleum ether extract by passing it through a column containing anhydrous sodium sulfate.

-

Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the crude extract in a small, known volume of a suitable solvent (e.g., acetone or petroleum ether) for further purification and analysis.

-

Saponification (Optional)

Saponification is performed to remove chlorophylls and lipids, which can interfere with the purification of xanthophylls like this compound.

-

To the concentrated extract, add an equal volume of 40% methanolic KOH solution.[1]

-

Incubate the mixture in the dark at room temperature for 12 hours.[1]

-

After incubation, add an equal volume of petroleum ether and distilled water to the mixture in a separatory funnel.

-

Shake gently and allow the layers to separate. The this compound will remain in the upper petroleum ether layer.

-

Wash the petroleum ether layer with distilled water until the washings are neutral to pH paper.

-

Dry and concentrate the saponified extract as described in steps 4.3 and 4.4 of the extraction protocol.

Purification of this compound

a) Thin-Layer Chromatography (TLC)

TLC can be used for a preliminary separation and identification of this compound.

-

Spot the concentrated extract onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a hexane:acetone (3:2 v/v) solvent system.[6]

-

After development, the red band corresponding to this compound can be identified.[1] The Rf value can be calculated and compared to a standard.

b) Column Chromatography

For larger-scale purification, column chromatography is recommended.

-

Prepare a glass column packed with magnesium oxide (MgO) or silica gel as the stationary phase, equilibrated with petroleum ether.[1]

-

Load the concentrated extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually adding acetone.

-

Collect the fractions and monitor the separation by TLC. The red-colored fraction containing this compound should be collected.[1]

-

Pool the this compound-rich fractions and concentrate using a rotary evaporator.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of this compound.

-

Sample Preparation: Dissolve the purified and dried this compound extract in a suitable mobile phase solvent and filter through a 0.22 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoids and their isomers.[7][8]

-

Mobile Phase: A gradient system of methanol, methyl tert-butyl ether (MTBE), and water is commonly used.[9]

-

Detection: Set the UV-Vis detector at the maximum absorption wavelength for this compound (approximately 480-490 nm).

-

Quantification: Create a calibration curve using a this compound analytical standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

-

Data Presentation

Quantitative data from the extraction and analysis should be recorded systematically. The following table provides a template for data collection.

| Parameter | Value | Units |

| Sample Information | ||

| Dry Weight of P. crispus | g | |

| Extraction | ||

| Volume of Extraction Solvent | mL | |

| Purification | ||

| Weight of Purified this compound | mg | |

| Quantification (HPLC) | ||

| Concentration of this compound | µg/mL | |

| Total this compound Yield | mg | |

| This compound Content | mg/g dry weight |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound from Potamogeton crispus.

Proposed Biosynthetic Pathway of this compound

This compound is synthesized from β-carotene through a series of enzymatic steps.

Caption: Proposed biosynthetic pathway of this compound from β-carotene.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. shimadzu.com [shimadzu.com]

Application Note: Mass Spectrometry Analysis of Rhodoxanthin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodoxanthin is a tetraterpenoid xanthophyll pigment with a distinctive red-violet color. As a retro-carotenoid, its conjugated double bond system is shifted compared to more common carotenoids, which influences its chemical properties and spectroscopic behavior. The analysis of this compound and its various cis/trans isomers is crucial for understanding its biological activities, stability in different matrices, and potential therapeutic applications. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), offers a powerful tool for the separation, identification, and quantification of this compound isomers. This application note provides detailed protocols and data for the analysis of this compound isomers using HPLC-tandem mass spectrometry (MS/MS).

Data Presentation

The quantitative analysis of this compound isomers by mass spectrometry relies on the accurate measurement of precursor and product ion masses. The following table summarizes the key mass-to-charge ratios (m/z) for (all-E)-rhodoxanthin.

| Compound | Ion Type | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Technique |

| (all-E)-Rhodoxanthin | Protonated Molecule | 563.3887 | 545.3790 ([M+H-H₂O]⁺) | APCI |

| (all-E)-Rhodoxanthin | Molecular Radical Ion | 562.38 | Not Specified | FAB |

Note: Data for specific cis-isomers of this compound is limited in the literature. However, cis-isomers are expected to have the same precursor and product ion m/z values as the all-trans isomer, with potential differences in relative abundances of fragment ions.

Experimental Protocols

Sample Preparation